molecular formula C24H29FN2O4 B1671728 Iloperidone metabolite Hydroxy Iloperidone CAS No. 133454-55-4

Iloperidone metabolite Hydroxy Iloperidone

Cat. No. B1671728
M. Wt: 428.5 g/mol
InChI Key: SBKZGLWZGZQVHA-UHFFFAOYSA-N
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Description

Hydroxy Iloperidone is a major metabolite of the atypical antipsychotic drug Iloperidone . It is pharmacologically active and possesses central nervous system (CNS) activity . The molecular formula of Hydroxy Iloperidone is C24H29FN2O4 .


Synthesis Analysis

Iloperidone and Hydroxy Iloperidone were analyzed in the presence of rat plasma sample matrix using Full Scan and Single Ion Monitoring (SIM) scanning functions . The low limit of quantitation (LOQ) was determined to be 10 pg/mL for both Iloperidone and Hydroxy Iloperidone .


Molecular Structure Analysis

The IUPAC name of Hydroxy Iloperidone is 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Iloperidone is a member of the antipsychotic drug class and is often prescribed for the treatment of schizophrenia . Many compounds in this class are metabolized by Cytochrome P450 enzymes . Iloperidone is extensively metabolized to reduced Iloperidone and the metabolite-to-parent drug ratio varies with endogenous and exogenous factors affecting the patient’s metabolic status .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxy Iloperidone is 428.5 g/mol . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Pharmacogenomic Associations with Antipsychotic Response

  • A whole genome association study highlighted the association of certain genetic loci with the efficacy of Iloperidone in treating schizophrenia, identifying specific single nucleotide polymorphisms (SNPs) that could be related to the drug's effectiveness and suggesting a potential for personalized medicine approaches (Lavedan et al., 2009).

Metabolite Receptor Profile and Pharmacodynamics

  • Research into the receptor affinity profile of Iloperidone's metabolites, P88-8991 and P95-12113, showed that these metabolites might influence the drug's clinical profile, with one metabolite likely contributing to the therapeutic effect and another not due to its limited ability to cross the blood-brain barrier (Subramanian & Kalkman, 2002).

Enhancement of Oral Bioavailability

  • The formulation and characterization of fast-dissolving sublingual films of Iloperidone demonstrated a significant improvement in the drug's bioavailability, presenting an innovative approach to administering the medication and potentially improving patient compliance (Londhe & Shirsat, 2018).

Influence of Genetic Polymorphisms on Pharmacokinetics

  • A population pharmacokinetic analysis revealed that CYP2D6*10 polymorphisms significantly impact the pharmacokinetics of Iloperidone and its metabolites in Chinese patients with schizophrenia. This study underscores the importance of considering genetic factors in dosing and treatment planning, suggesting that doses may need to be optimized for patients with specific genetic makeups (Pei et al., 2016).

Drug Interaction Potential

  • Examination of the effects of Iloperidone, including its metabolites, on cytochrome P450 expression in human liver cells highlighted the potential for drug-drug interactions. Particularly, it was noted that Iloperidone significantly decreases the expression of major cytochrome P450 enzymes, which could have implications for combined therapy with other medications (Danek et al., 2020).

Safety And Hazards

Iloperidone can prolong the ECG QT interval . The tolerability profile of Iloperidone is noteworthy in terms of modest weight gain, no medically important changes in lipid and glucose, little in the way of prolactin elevation, and an absence of extrapyramidal adverse effects, including akathisia .

properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKZGLWZGZQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431361
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iloperidone metabolite Hydroxy Iloperidone

CAS RN

133454-55-4
Record name P-88-8991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133454-55-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-88-8991
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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